molecular formula C12H10ClN B120251 2-(Chloromethyl)-5-phenylpyridine CAS No. 146775-28-2

2-(Chloromethyl)-5-phenylpyridine

Cat. No. B120251
CAS RN: 146775-28-2
M. Wt: 203.67 g/mol
InChI Key: YJFTUIPJJBKOQG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-phenylpyridine (2-CMP) is a chemical compound with a wide range of applications in scientific research. It is used in a variety of laboratory experiments, and has been studied in detail to evaluate its biochemical and physiological effects.

Scientific Research Applications

Comparative Carcinogenicity Studies

2-Amino-5-phenylpyridine (2-APP), a compound structurally related to 2-(Chloromethyl)-5-phenylpyridine, was investigated for its carcinogenic potential. Studies in neonatal mice showed that while 2-APP did not induce neoplastic lesions, its structural analogue 4-ABP was strongly carcinogenic (Dooley et al., 1988).

Organometallic Chemistry

A study explored the cyclometallated derivatives of 2-phenylpyridine, closely related to this compound, in transition metal compounds. This work highlighted the high yields and the unique metalation properties of these compounds (Constable & Leese, 1987).

Photophysical and Redox Properties

Research on cyclometalated complexes of Iridium(III) using functionalized 2,2‘-Bipyridines, which include derivatives of 2-phenylpyridine, revealed insights into their photophysical properties and redox behavior. These findings are crucial for applications in optoelectronics and solar energy conversion (Neve et al., 1999).

Bio-Inspired Metal Complexes

Studies have been conducted on bio-inspired osmium(II) complexes involving the cyclometalation of 2-phenylpyridine. These complexes demonstrated significant potential in applications like electron transfer processes in biological systems (Cerón-Camacho et al., 2008).

Optoelectronics and Solar Energy Conversion

Research into cationic, cyclometalated Ir(III) complexes, incorporating 2-phenylpyridine ligands, has shown significant potential in optoelectronics and solar energy conversion. These complexes have been used in organic photoredox transformations, highlighting their versatility and efficiency (Mills et al., 2018).

Effects of Metal-Carbon Bonds in Complexes

The effects of metal-carbon bonds in ortho-metalated complexes of iridium(III) and rhodium(III) using 2-phenylpyridine have been studied. These complexes showed unique absorption and emission spectra, contributing to our understanding of charge-transfer transitions in metal complexes (Sprouse et al., 1984).

Synthesis of Anellated Diazaphospholes

Research involving the synthesis of anellated 4H-1,4,2-diazaphospholes, using derivatives of 2-phenylpyridine, has opened new avenues in the synthesis of chiral molecules. This is particularly relevant in the development of new pharmaceuticals and agrochemicals (Betzl et al., 2013).

Ruthenium-Catalyzed Sulfonation

A study focused on the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, which are structurally similar to this compound. This process highlighted the potential of these compounds in creating complex molecules with unique regioselectivity (Saidi et al., 2011).

Alzheimer's Disease Research

2-Aminopyridine derivatives, similar to this compound, have been synthesized and evaluated for their potential in treating Alzheimer's and neuronal vascular diseases. These compounds showed properties as cholinesterase inhibitors, highlighting their relevance in neurodegenerative disease research (Samadi et al., 2010).

DNA Reactivity Studies

Research on the reactivity of 2-acetoxyamino derivatives of 2-phenylpyridine with DNA has contributed to our understanding of the interaction between carcinogenic aromatic amines and DNA. This is crucial for developing strategies to mitigate the effects of these compounds in biological systems (Lutgerink et al., 1989).

Chirality in Metal Complexes

Studies on the chirality of metal complexes using 2-phenylpyridine derivatives have shed light on the electronic control of metal-centered chirality. This research is important for the development of chiral catalysts and pharmaceuticals (Baker et al., 2015).

Organic versus Organometallic Activations

A comparative study of organic versus organometallic activations of 2-phenylpyridine resulted in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Xu et al., 2006).

properties

IUPAC Name

2-(chloromethyl)-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFTUIPJJBKOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562609
Record name 2-(Chloromethyl)-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146775-28-2
Record name 2-(Chloromethyl)-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

MS(ESI) 204, 206 (M+H)+, Cl pattern. Prepared from 5-phenyl-2-methylpyridine (example 104) and NCS in place of NBS.
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Synthesis routes and methods II

Procedure details

To a solution of 5-phenyl-2-picoline (6.2 g) in CCl4 (250 mL) were added N-chlorosuccinimide (5.85 g) and benzoylperoxide (100 mg). The reaction was then heated to reflux and irradiated with a 225 watt lamp for 5 hours. After cooling, Et2O was added, the solid filtered and the filtrate was evaporated to dryness. The crude residue was chromatographed on silica gel (hexane/EtOAc 9:1) to give the pure title product.
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6.2 g
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reactant
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5.85 g
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reactant
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100 mg
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reactant
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250 mL
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Synthesis routes and methods III

Procedure details

To a solution of 75 g 5-phenyl-2-picoline N-oxide from Step 1 in 375 mL of CH2Cl2 were added simultaneously a solution of 41.5 mL phosphoryl chloride in 150 mL of CH2Cl2 and a solution of 62 mL Et3N in 150 mL of CH2Cl2. The rate of addition was adjusted so that the reaction reached reflux temperature. The addition completed, the reaction was poured into a solution of NH4OAc (25%), stirred 30 minutes, and extracted with EtOAc. The organic layer was dried over MgSO4, filtered on a silica gel bed, and evaporated to dryness. The resulting solid was recrystallised from petroleum ether (30°-60° C.) to afford pure title product, m.p.: 73° C. The filtrate was chromatographed on silica gel (hexane/EtOAc 9:1) to give the title product along with 4-chloro-5-phenyl-2-picoline and 6-chloro-5-phenyl-2-picoline.
Name
5-phenyl-2-picoline N-oxide
Quantity
75 g
Type
reactant
Reaction Step One
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41.5 mL
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reactant
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375 mL
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solvent
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150 mL
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solvent
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62 mL
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[Compound]
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NH4OAc
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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